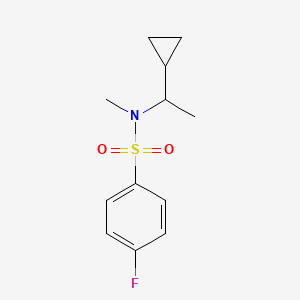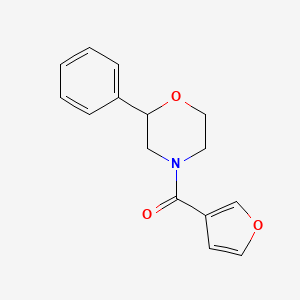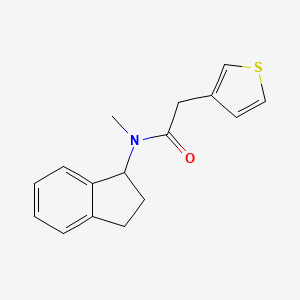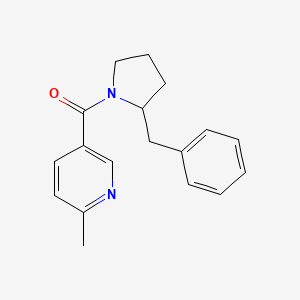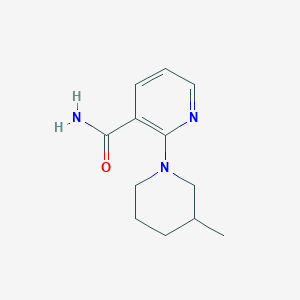![molecular formula C16H24N2O B7493377 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one, also known as 4-MMC or Mephedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a popular recreational drug that has gained significant attention in recent years due to its potential for abuse and addiction. However, this article will focus on the scientific research application of 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one.
作用機序
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one acts as a monoamine transporter substrate, which means that it affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It is believed to work by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one are similar to those of other stimulant drugs, such as cocaine and amphetamines. The drug can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased energy. However, the drug can also cause negative effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
The advantages of using 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one in lab experiments include its ability to affect neurotransmitter levels in the brain, which can be useful in studying the mechanisms of addiction and mental health disorders. However, the drug's potential for abuse and addiction can be a limitation, and researchers must use caution when handling and administering the drug.
将来の方向性
There are several potential future directions for research on 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one. Some studies may focus on the drug's potential as a treatment for mental health disorders, while others may investigate its effects on the brain and behavior. Additionally, researchers may explore new synthesis methods for the drug or investigate its potential as a precursor for other compounds.
In conclusion, 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one is a synthetic stimulant drug that has gained significant attention in recent years. While the drug has potential for abuse and addiction, it also has potential for scientific research applications. Future research may focus on the drug's potential as a treatment for mental health disorders, its effects on the brain and behavior, and new synthesis methods or precursor compounds.
合成法
The synthesis of 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one involves the reaction of 4-methylpropiophenone with para-methylaminophenol in the presence of hydrogen chloride gas and anhydrous aluminum chloride. The resulting product is then treated with piperazine to form 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one.
科学的研究の応用
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Some studies have focused on the drug's effects on the central nervous system, while others have investigated its potential as a treatment for depression and anxiety disorders.
特性
IUPAC Name |
2-methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-14(3)16(19)18-10-8-17(9-11-18)15-7-5-6-13(2)12-15/h5-7,12,14H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXOUYQYUVUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


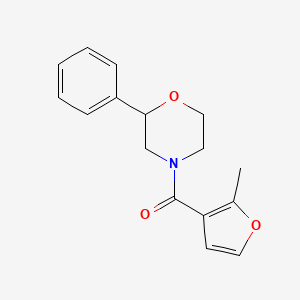


![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
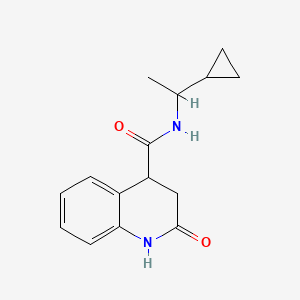

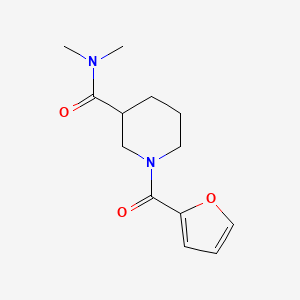
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
